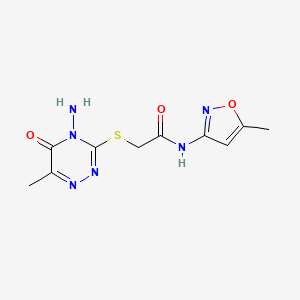

![molecular formula C4H3N5O2 B2401444 1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol CAS No. 124868-43-5](/img/structure/B2401444.png)

1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound contains a triazole ring and a pyridazine ring, which are known for their biological activities.

Scientific Research Applications

Synthesis and Structural Studies

Generation and Dienophilic Properties : The compound 1-Benzyl-5,6-dihydro-1H-1,2,3-triazolo[4,5-d]pyridazine-4,7-dione was synthesized and studied for its dienophilic properties. The compound was found to yield hetero-Diels-Alder adducts with good yields. The structure of the cycloadduct was determined by X-ray analysis (Theocharis, Alexandrou, & Terzis, 1990).

Synthesis of 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines : New 1,2,3-triazolo[4,5-d]pyridazines were prepared and transformed into 1,2,4-triazolo[4,3-b]pyridazines. This synthesis involved condensation processes and resulted in zwitterionic compounds (Biagi et al., 1997).

Design and Synthesis for Antiviral Applications : A series of compounds containing 5,6-dihydro-1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diones were synthesized as potential antiviral agents. These compounds were evaluated for activity against various DNA and RNA viruses, though none exhibited significant antiviral activity (Bankowska et al., 2014).

Pharmacological and Chemical Properties

Adenosine Receptor Binding : Studies on 4-aminosubstituted 1,2,3-triazolo[4,5-d]pyridazine derivatives indicated binding affinity towards A1-adenosine receptors. Certain compounds demonstrated high affinity and selectivity toward these receptors (Biagi et al., 1996).

Density Functional Theory (DFT) Studies : DFT calculations were performed on 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, revealing insights into regioselectivity of ring closure and aiding in the assignment of the final structure (Mozafari et al., 2016).

Crystal Structure Characterization and Analysis : Pyridazine derivatives, including 1,2,3-triazolo[4,5-d]pyridazines, have been characterized using NMR, IR, and mass spectral studies, along with X-ray diffraction techniques. Density functional theory calculations provided additional insights into their molecular properties (Sallam et al., 2021).

Synthesis and Application in Medicinal Chemistry

CNS Activity of Fluorine-Containing Derivatives : Synthesis of fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines has been explored. These compounds were tested for their CNS activity and found to be mild stimulants (Joshi & Dubey, 1979).

Antiviral Activity against Hepatitis B Virus : Novel compounds synthesized from 1H-[1,2,3]triazolo[4,5-d]pyrimidinediones were tested for antiviral activity against hepatitis B virus, demonstrating moderate activities (El-Essawy, Khattab, & Abdel-Rahman, 2007).

properties

IUPAC Name |

5,6-dihydro-2H-triazolo[4,5-d]pyridazine-4,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(6-9-5-1)4(11)8-7-3/h(H,7,10)(H,8,11)(H,5,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOWYXHDQSVWJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1C(=O)NNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2401361.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)

![tert-butyl N-[(3S,4S)-rel-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B2401375.png)

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)